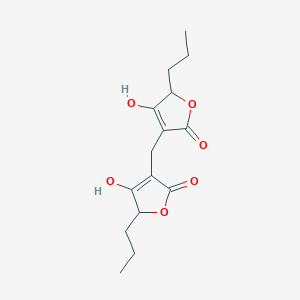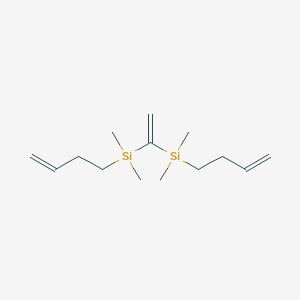
Silane, ethenylidenebis[3-butenyldimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, ethenylidenebis[3-butenyldimethyl- is a silicon-based compound with the molecular formula C14H28Si2. This compound is part of the silane family, which is known for its versatility in various chemical applications. Silanes are often used as coupling agents, adhesives, and in surface modification processes due to their ability to form strong bonds with both organic and inorganic materials .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, ethenylidenebis[3-butenyldimethyl- typically involves the reaction of vinyl-containing silanes with butenyldimethylsilane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as platinum or palladium, to facilitate the coupling of the vinyl and butenyl groups .
Industrial Production Methods
In industrial settings, the production of Silane, ethenylidenebis[3-butenyldimethyl- is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Silane, ethenylidenebis[3-butenyldimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The vinyl and butenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions typically require the presence of a catalyst, such as a transition metal complex.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Silane, ethenylidenebis[3-butenyldimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Utilized in drug delivery systems and as a component in medical adhesives.
Industry: Applied in the production of high-performance coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of Silane, ethenylidenebis[3-butenyldimethyl- involves its ability to form strong covalent bonds with both organic and inorganic substrates. This is primarily due to the presence of reactive vinyl and butenyl groups, which can undergo various chemical transformations. The compound’s molecular targets include hydroxyl groups on surfaces, enabling it to act as an effective coupling agent .
Comparación Con Compuestos Similares
Similar Compounds
- Trimethylsilyl chloride
- Dimethylchlorosilane
- Phenylsilane
- Triethoxysilane
Uniqueness
Silane, ethenylidenebis[3-butenyldimethyl- is unique due to its dual functionality, combining both vinyl and butenyl groups. This allows it to participate in a wider range of chemical reactions compared to simpler silanes, making it highly versatile in various applications .
Propiedades
Número CAS |
824985-56-0 |
|---|---|
Fórmula molecular |
C14H28Si2 |
Peso molecular |
252.54 g/mol |
Nombre IUPAC |
but-3-enyl-[1-[but-3-enyl(dimethyl)silyl]ethenyl]-dimethylsilane |
InChI |
InChI=1S/C14H28Si2/c1-8-10-12-15(4,5)14(3)16(6,7)13-11-9-2/h8-9H,1-3,10-13H2,4-7H3 |
Clave InChI |
PUJPGPKYZKFBKA-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(CCC=C)C(=C)[Si](C)(C)CCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Isobenzofurandione, 5-[[4-(hydroxymethyl)phenyl]ethynyl]-](/img/structure/B14211909.png)
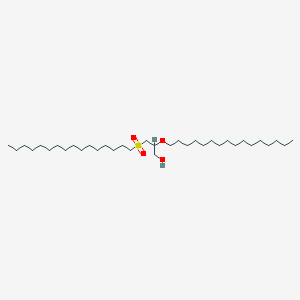
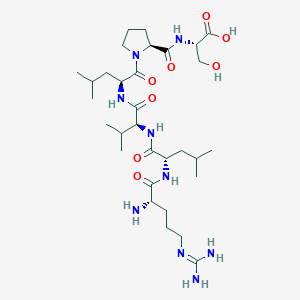
![3-Bromo-7-[(morpholin-4-yl)methyl]thieno[3,2-c]pyridin-4-amine](/img/structure/B14211929.png)
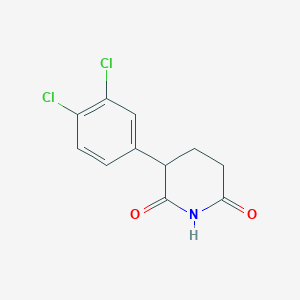
![5-Hydroxy-3-[(1S)-1-hydroxyethyl]-4-methylfuran-2(5H)-one](/img/structure/B14211935.png)
![Dimethylbis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane](/img/structure/B14211936.png)
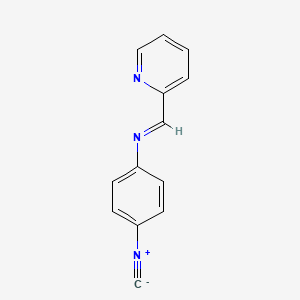


![2-{1-[(Prop-2-en-1-yl)oxy]but-3-en-1-yl}thiophene](/img/structure/B14211948.png)
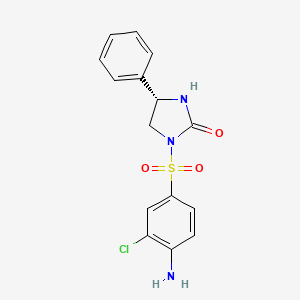
![2-[(4-Methoxyphenyl)methoxy]pentan-3-one](/img/structure/B14211956.png)
